molecular formula C18H19F3N4O3 B609948 PF-04991532 CAS No. 1215197-37-7

PF-04991532

カタログ番号: B609948
CAS番号: 1215197-37-7
分子量: 396.4 g/mol
InChIキー: GKMLFBRLRVQVJO-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-04991532: は、主に肝臓に存在する酵素であるグルコキナーゼを選択的に活性化する強力な化合物です。グルコキナーゼは、グルコースの取り込みと代謝を調節することで、グルコースの恒常性に重要な役割を果たします。 他の組織とは異なり、肝臓は高レベルのグルコキナーゼを発現しており、糖尿病や代謝性疾患の治療のための魅力的な標的となっています .

2. 製法

合成経路:: this compoundの合成経路は、入手しやすい前駆体から始まり、いくつかの段階を踏みます。私は、所有情報にアクセスできないため、化学合成には、環化、官能基の修飾、精製などの重要な変換が含まれる可能性があります。

反応条件:: 合成中に使用される特定の反応条件(温度、溶媒、触媒)は、所有情報です。医薬品化学者は、高収率と純度を達成するためにこれらのパラメータを最適化します。

工業生産:: this compoundの工業規模での生産方法は、公表されていません。通常、製薬会社は、スケーラビリティ、費用対効果、安全性のためにプロセスを最適化します。

科学的研究の応用

PF-04991532 has promising applications in various fields:

    Diabetes Research: As a glucokinase activator, it enhances glucose utilization in the liver, potentially improving glycemic control.

    Metabolic Disorders: Researchers explore its effects on lipid metabolism and insulin sensitivity.

    Drug Development: this compound is a Phase 2 clinical candidate, indicating its potential therapeutic value.

作用機序

PF-04991532の作用機序には、以下が含まれます。

    グルコキナーゼ活性化: グルコキナーゼ活性を高め、グルコースのリン酸化を促進します。

    肝臓特異的効果: 肝臓における選択的な作用により、低血糖のリスクが最小限に抑えられます。

6. 類似化合物の比較

私は、類似化合物の包括的なリストを持っていませんが、this compoundの独自性は、肝臓選択性とグルコキナーゼ特異性にあります。

将来の方向性

The development of organic compounds containing fluorine, such as trifluoromethylpyridines, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

生化学分析

Biochemical Properties

PF-04991532 plays a significant role in biochemical reactions, particularly in glucose metabolism. It activates glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .

Cellular Effects

This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . This effect is independent of changes in insulin concentrations . It has also been found to decrease intracellular AMP concentrations and increase hepatic futile cycling .

Molecular Mechanism

The molecular mechanism of action of this compound involves the activation of glucokinase, which is a key regulatory enzyme in the liver . By activating glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, thereby promoting glycolysis and reducing blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to reduce plasma glucose concentrations over time . This effect was observed both acutely and after 28 days of sub-chronic treatment . Despite inducing dose-dependent increases in plasma triglyceride concentrations, it had no effect on hepatic triglyceride concentrations .

Dosage Effects in Animal Models

In animal models, specifically Goto-Kakizaki rats, this compound reduced plasma glucose concentrations in a dose-dependent manner . During a hyperglycemic clamp in these rats, the glucose infusion rate was increased approximately 5-fold with this compound .

Metabolic Pathways

This compound is involved in the glycolysis pathway by activating glucokinase, which converts glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .

Transport and Distribution

This compound has low passive permeability, minimizing distribution into extrahepatic tissues . It is a substrate for human OATP1B1, OATP1B3, and rodent Oatp1a1 and Oatp1b2 liver transporters, leading to enhanced hepatic liver drug concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily in the liver due to its hepatoselective nature . Its distribution is enhanced in the liver due to its interaction with liver-specific organic anion transporting polypeptide (OATP) isoforms .

準備方法

Synthetic Routes:: The synthetic route to PF-04991532 involves several steps, starting from readily available precursors. While I don’t have access to proprietary information, the chemical synthesis likely includes key transformations such as cyclization, functional group modifications, and purification steps.

Reaction Conditions:: Specific reaction conditions (temperature, solvents, catalysts) used during the synthesis are proprietary. medicinal chemists optimize these parameters to achieve high yields and purity.

Industrial Production:: Industrial-scale production methods for this compound are not publicly disclosed. Typically, pharmaceutical companies optimize processes for scalability, cost-effectiveness, and safety.

化学反応の分析

反応の種類:: PF-04991532は、以下を含むさまざまな反応を起こす可能性があります。

    酸化: 官能基を修飾するための酸化変換。

    還元: カルボニル基または他の官能基の還元。

    置換: 置換基を導入または修飾するための置換反応。

一般的な試薬と条件:: 一般的な試薬には、酸化剤(例:過酸化物)、還元剤(例:水素化物)、求核剤(例:アミン)などがあります。反応条件は、合成における特定の段階によって異なります。

主要生成物:: this compoundの合成中に生成される主要な生成物は、中間体と最終化合物自体です。これらは、分光法(NMR、MS、IR)と分析方法を使用して注意深く特徴付けられます。

4. 科学研究への応用

This compoundは、さまざまな分野で有望な応用を有しています。

    糖尿病研究: グルコキナーゼ活性化剤として、肝臓でのグルコース利用を促進し、血糖値のコントロールを改善する可能性があります。

    代謝性疾患: 研究者は、脂質代謝とインスリン感受性への影響を調べています。

    医薬品開発: this compoundは、第2相臨床試験候補であり、治療上の潜在的な価値を示しています。

類似化合物との比較

While I don’t have a comprehensive list of similar compounds, PF-04991532’s uniqueness lies in its hepatoselectivity and glucokinase specificity.

特性

IUPAC Name

6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMLFBRLRVQVJO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215197-37-7
Record name PF-04991532
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04991532
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04991532
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-
Reactant of Route 2
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-
Reactant of Route 3
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-
Reactant of Route 5
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-
Reactant of Route 6
Reactant of Route 6
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。